4-Iodoisoquinolin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFHLPVYTLXMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741637 | |
| Record name | 4-Iodoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90741637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503089-88-1 | |
| Record name | 4-Iodoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90741637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Iodoisoquinolin 3 Amine
Direct Synthetic Pathways
The synthesis of 4-Iodoisoquinolin-3-amine can be efficiently achieved through direct functionalization of the isoquinoline (B145761) scaffold. The two principal strategies are the amination of a halogenated isoquinoline and the iodination of an aminoisoquinoline.
This pathway commences with an isoquinoline molecule already bearing an iodine atom at the C4 position and another halogen, typically at the C3 position. The core of this method is the selective substitution of the C3-halogen with an amino group.
The critical challenge in this approach is achieving regioselectivity, ensuring that the amination occurs exclusively at the C3 position while the C4-iodo group remains intact. This is typically accomplished by starting with a dihalogenated isoquinoline, such as 3-bromo-4-iodoisoquinoline. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-I) under specific catalytic conditions allows for the selective replacement of one halogen over the other. Transition metal-catalyzed cross-coupling reactions are instrumental in controlling this regioselectivity.
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a well-established method for forming aryl-amine bonds. chimia.ch These protocols are highly effective for the amination of aryl halides. organic-chemistry.orgrsc.org In the synthesis of this compound, a copper(I) catalyst, such as copper(I) iodide (CuI), is commonly employed in the presence of a ligand and a base. chimia.chnih.gov
The reaction typically involves heating the halogenated isoquinoline precursor with an amine source, which can range from ammonia (B1221849) to protected amines, in a suitable solvent. chimia.ch The ligand, often a diamine or an amino acid like L-proline, plays a crucial role in facilitating the catalytic cycle. chimia.chnih.gov The base, such as potassium phosphate or cesium carbonate, is necessary to deprotonate the amine nucleophile. organic-chemistry.orgorganic-chemistry.org These conditions have been successfully applied to a wide range of aryl chlorides, bromides, and iodides, demonstrating the versatility of the method. rsc.org Recent developments have shown that formamide can serve as an effective amine source in the presence of a CuI catalyst for the amination of 4-haloquinolines. frontiersin.org
Table 1: Typical Conditions for Copper-Catalyzed Amination
| Component | Example | Role |
| Catalyst | Copper(I) Iodide (CuI) | Facilitates C-N bond formation |
| Ligand | L-proline, 1,10-Phenanthroline | Stabilizes the copper catalyst and enhances reactivity |
| Base | Cesium Carbonate (Cs2CO3), Potassium Phosphate (K3PO4) | Deprotonates the amine source |
| Amine Source | Ammonia, Formamide, Benzophenone imine | Provides the nitrogen atom for the amino group |
| Solvent | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Provides a medium for the reaction |
| Temperature | 60-120 °C | Provides energy to overcome the activation barrier |
An alternative and frequently employed strategy is the direct iodination of 3-aminoisoquinoline. In this approach, the amino group is already present on the isoquinoline ring and directs the electrophilic substitution of an iodine atom onto the C4 position.
Electrophilic iodination is a standard method for introducing iodine into electron-rich aromatic and heteroaromatic systems. mdpi.comorganic-chemistry.org The amino group at the C3 position of the isoquinoline ring is a strong activating group, making the ring more susceptible to electrophilic attack. It directs incoming electrophiles primarily to the ortho and para positions. In the case of 3-aminoisoquinoline, the C4 position is ortho to the amino group and is thus highly activated.
A classic method for electrophilic iodination involves the use of molecular iodine (I₂) in the presence of a silver salt, such as silver sulfate (B86663) (Ag₂SO₄). The silver salt acts as a Lewis acid, coordinating to the iodine molecule and polarizing it to generate a more potent electrophilic iodine species ("I+"), which then attacks the electron-rich isoquinoline ring.
Achieving high selectivity for the C4 position is paramount. The inherent directing ability of the C3-amino group strongly favors iodination at the C4 position. Various iodinating reagents can be employed to optimize this transformation. organic-chemistry.org Besides the I₂/Ag₂SO₄ system, other common reagents include N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH), often used with a catalytic amount of an acid like trifluoroacetic acid to enhance the electrophilicity of the iodine. organic-chemistry.org The choice of solvent and reaction conditions can also be fine-tuned to maximize the yield and regioselectivity of the C4-iodinated product. rsc.org
Table 2: Reagents for Electrophilic Iodination of 3-Aminoisoquinoline
| Reagent System | Description |
| Iodine (I₂) / Silver Salt (e.g., Ag₂SO₄) | A classic method where the silver salt activates molecular iodine, increasing its electrophilicity. |
| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine, often used with a catalytic amount of acid. organic-chemistry.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | A stable and efficient iodinating agent, suitable for electron-rich aromatic compounds. organic-chemistry.org |
| Iodine monochloride (ICl) | A highly reactive and potent iodinating agent, though its reactivity can sometimes lead to lower selectivity. nih.gov |
Iodination of Aminoisoquinoline Precursors
Cascade and Multi-Component Reaction Approaches to the Isoquinoline Core
Cascade reactions, also known as tandem or domino reactions, have become a powerful tool in organic synthesis, allowing for the construction of complex molecules like isoquinolines in a single operation without isolating intermediates. mdpi.com These methods improve efficiency and reduce waste. mdpi.com Similarly, multi-component reactions (MCRs), where three or more reactants combine in a single step, offer significant advantages in terms of synthetic efficiency and molecular diversity. beilstein-journals.orgnih.gov
Annulation and cyclization are fundamental processes for constructing the bicyclic isoquinoline system. These protocols often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the heterocyclic ring onto a benzene (B151609) precursor.
One prominent strategy is the [4+2] annulation, which can be catalyzed by various transition metals. For instance, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a common method for producing isoquinolone derivatives, which can be precursors to aminoisoquinolines. researchgate.net Manganese-catalyzed [4+2] annulation of aryl amidines with vinylene carbonate has been developed for the synthesis of 1-aminoisoquinolines, showcasing an oxidant-free and atom-efficient pathway. nih.gov
Cyclization reactions can be initiated through various means. Iodine-mediated electrophilic cyclization of 2-alkynylbenzaldoximes is a known route to form iodoisoquinoline N-oxides. nih.gov Another approach involves the thermal annulation of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes to produce tetrahydroquinolines, which can be subsequently aromatized. mdpi.com These methods highlight the versatility of cyclization strategies in building the core structure.
Tandem reactions provide elegant and efficient pathways to the isoquinoline core by combining multiple bond-forming events in one sequence. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can produce densely functionalized isoquinolines through a three-component [3+2+1] cyclization. organic-chemistry.org
Another example is the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions are also used to generate dihydroisoquinoline and tetrahydroisoquinoline libraries, which can then be oxidized to the aromatic isoquinoline core. organic-chemistry.org These sequential, one-pot processes are highly valuable for rapidly assembling substituted isoquinoline frameworks. organic-chemistry.org
Catalytic Systems in the Synthesis of this compound
Catalysis is central to the modern synthesis of isoquinolines, offering milder reaction conditions, improved selectivity, and access to novel chemical transformations. Both transition-metal catalysis and the principles of green chemistry play crucial roles in the design of synthetic routes.
Transition metals such as palladium, rhodium, ruthenium, copper, and manganese are extensively used in the synthesis of isoquinolines. nih.govrsc.orgrsc.org These catalysts are particularly effective in mediating C-H activation, cross-coupling, and annulation reactions. rsc.org
Rhodium(III) catalysts, for example, are effective in the [4+2] cycloaddition of feedstock gases through C-H activation to yield 3,4-dihydroisoquinolones. organic-chemistry.org Ruthenium(II) can catalyze the C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides without needing an external oxidant. organic-chemistry.org Palladium-catalyzed reactions are also common, such as the coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297). organic-chemistry.org Copper-catalyzed cascade reactions of 2-haloaryloxime acetates with various ketones provide a broad range of isoquinoline derivatives with high selectivity. organic-chemistry.org
| Catalyst System | Reaction Type | Starting Materials | Product Type | Ref. |
|---|---|---|---|---|
| Rh(III) complexes | C-H Activation / [4+2] Annulation | Aryl amidines, Alkynes | Substituted Isoquinolines | nih.gov |
| Ru(II) complexes | C-H Functionalization / Annulation | Benzylamines, Sulfoxonium ylides | Substituted Isoquinolines | organic-chemistry.org |
| Pd(II) complexes | Coupling / Imination / Annulation | o-Bromoarylaldehydes, Alkynes | Substituted Isoquinolines | organic-chemistry.org |
| Cu(I) complexes | Tandem [3+2+1] Cyclization | 2-Bromoaryl ketones, Alkynes, CH3CN | Densely functionalized Isoquinolines | organic-chemistry.org |
| Mn complexes | [4+2] Annulation | Aryl amidines, Vinylene carbonate | 1-Aminoisoquinolines | nih.gov |
The integration of green chemistry principles into the synthesis of isoquinolines aims to reduce the environmental impact of chemical processes. rsc.orgrsc.org This involves using safer solvents, recyclable catalysts, energy-efficient methods, and improving atom economy. rsc.orgjddhs.com
Key strategies include replacing hazardous solvents with more benign alternatives like PEG-400 or water, and employing energy-efficient techniques such as microwave irradiation. rsc.orgjddhs.com For instance, a recyclable homogeneous ruthenium catalyst in PEG-400 under microwave irradiation has been used for the C–H/N–N activation and annulation to form isoquinolines, avoiding the need for external oxidants. rsc.org The use of heterogeneous catalysts, which can be easily separated and reused, is another important green approach. mdpi.com These methodologies not only minimize waste and environmental harm but also can lead to more cost-effective and safer manufacturing processes. rsc.orgrsc.orgjddhs.com
| Green Chemistry Principle | Application in Isoquinoline Synthesis | Example | Ref. |
|---|---|---|---|
| Use of Benign Solvents | Replacing toxic organic solvents. | Ruthenium-catalyzed annulation in PEG-400. | rsc.org |
| Energy Efficiency | Reducing reaction times and energy consumption. | Microwave-assisted Bischler-Napieralski reactions. | organic-chemistry.org |
| Recyclable Catalysts | Facilitating catalyst recovery and reuse. | Heterogeneous palladium catalysts on silica supports. | mdpi.com |
| Atom Economy | Maximizing the incorporation of starting materials. | Mn-catalyzed [4+2] annulation using vinylene carbonate as an acetylene surrogate. | nih.gov |
| Waste Prevention | Avoiding the use of stoichiometric external oxidants. | Ru(II)-catalyzed C-H functionalization using the substrate's directing group. | organic-chemistry.org |
Reactivity and Mechanistic Aspects of 4 Iodoisoquinolin 3 Amine
Reactivity Profile of the Amino Group
The reactivity of 4-Iodoisoquinolin-3-amine is dictated by the interplay of its three key components: the isoquinoline (B145761) core, the amino group at the C3 position, and the iodine substituent at the C4 position. The amino group, in particular, is a primary site for various chemical transformations due to the lone pair of electrons on the nitrogen atom.
The defining characteristic of the amino group is the presence of a lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties to the molecule. chemguide.co.uk When an amine reacts by forming a bond with a proton (H+), it acts as a Brønsted-Lowry base. masterorganicchemistry.com When it reacts by forming a bond with any atom other than hydrogen, it is classified as a nucleophile. masterorganicchemistry.com
The nucleophilicity of the amino group in this compound is influenced by several electronic and steric factors. Generally, the nucleophilicity of amines follows the trend of secondary > primary > ammonia (B1221849), which correlates with their basicity. masterorganicchemistry.com As a primary aromatic amine, its reactivity is modulated by the electron-withdrawing nature of the isoquinoline ring system, which tends to delocalize the nitrogen lone pair, thereby reducing its basicity and nucleophilicity compared to aliphatic amines. However, the iodine atom at the adjacent C4 position can exert a mild electron-donating effect through resonance and an electron-withdrawing inductive effect.
Protonation occurs at the nitrogen atom of the amino group in the presence of an acid, forming the corresponding ammonium (B1175870) salt. This behavior is a classic characteristic of amines, which act as bases to accept protons. masterorganicchemistry.com The extent of protonation is dependent on the pKa of the conjugate acid and the pH of the medium.
Table 1: Factors Influencing the Nucleophilicity of the Amino Group in this compound
| Factor | Description | Effect on Nucleophilicity |
|---|---|---|
| Nitrogen Lone Pair | The available lone pair of electrons on the nitrogen atom is the primary source of its nucleophilic character. chemguide.co.uk | Increases |
| Aromatic Ring System | The isoquinoline ring is an electron-withdrawing system that can delocalize the nitrogen lone pair through resonance. | Decreases |
| Iodine Substituent | The iodine atom exerts a combination of a weak +R (resonance) effect and a -I (inductive) effect. | Modulates (Slight decrease) |
| Steric Hindrance | The proximity of the iodine atom and the isoquinoline ring structure may create some steric hindrance around the amino group. | Decreases |
As a nucleophile, the amino group of this compound readily reacts with a variety of electrophilic reagents. These reactions are fundamental in synthetic chemistry for the elaboration of the parent molecule into more complex derivatives.
Acylation: Primary and secondary amines react rapidly with acyl chlorides and acid anhydrides to form amides. libretexts.org This reaction proceeds through a nucleophilic addition-elimination mechanism. For this compound, reaction with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O) would yield the corresponding N-(4-Iodoisoquinolin-3-yl)amide. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl or carboxylic acid byproduct. libretexts.org
Alkylation: The reaction of amines with alkyl halides is a common method for forming more substituted amines. libretexts.org However, the reaction of primary amines with alkyl halides often leads to a mixture of mono- and poly-alkylated products, including secondary and tertiary amines, as well as quaternary ammonium salts, because the product amine is also a nucleophile. chemguide.co.uklibretexts.org To achieve selective mono-alkylation, specific reagents and conditions are typically required.
Reaction with Sulfonyl Chlorides: Primary and secondary amines react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form sulfonamides. msu.edu This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. This compound, as a primary amine, would react to form N-(4-Iodoisoquinolin-3-yl)benzenesulfonamide. msu.edu
Reactivity Profile of the Iodine Substituent
The carbon-iodine bond at the C4 position is another key reactive site in the molecule. Aryl iodides are particularly valuable in modern organic synthesis as substrates for transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst.
The Sonogashira coupling is a specific and widely used cross-coupling reaction that forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base (e.g., triethylamine or diethylamine). wikipedia.orgorganic-chemistry.org The amine serves both as the base to deprotonate the alkyne and often as the solvent. wikipedia.org
The catalytic cycle for the Sonogashira reaction involves two interconnected cycles: one for palladium and one for copper. libretexts.org
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide.
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (a 4-alkynylisoquinolin-3-amine) and regenerate the Pd(0) catalyst. libretexts.org
The reaction conditions are generally mild, often proceeding at room temperature. sigmaaldrich.comwikipedia.org Research has demonstrated the regioselective Sonogashira coupling of 2-aryl-4-chloro-3-iodoquinoline derivatives, highlighting the greater reactivity of the C-I bond over the C-Cl bond in such reactions. unisa.ac.za
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Component | Example Reagents/Conditions | Role | Reference(s) |
|---|---|---|---|
| Aryl Halide | Aryl Iodide (e.g., this compound) | Electrophile | wikipedia.orgorganic-chemistry.org |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile precursor | wikipedia.orgorganic-chemistry.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst | libretexts.org |
| Copper Co-catalyst | CuI | Activates the alkyne | wikipedia.orgorganic-chemistry.org |
| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH) | Deprotonates alkyne, neutralizes HX | wikipedia.org |
| Solvent | Amine base, DMF, Toluene | Reaction Medium | wikipedia.orgcetjournal.it |
| Temperature | Room Temperature to 100 °C | Affects reaction rate | wikipedia.orgcetjournal.it |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups. chemistrysteps.com The isoquinoline ring is inherently electron-deficient, which can facilitate nucleophilic attack.
The SNAr reaction generally proceeds via an addition-elimination mechanism . fishersci.se
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized over the aromatic system, and this delocalization is enhanced by electron-withdrawing groups at the ortho and para positions.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
Interestingly, the reactivity of halogens as leaving groups in SNAr reactions is often the reverse of that seen in SN1 and SN2 reactions, with the order being F > Cl > Br > I. chemistrysteps.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond and stabilizes the intermediate. youtube.com Therefore, direct SNAr displacement of the iodine in this compound may be less favorable than for the corresponding fluoro or chloro derivatives under standard SNAr conditions.
An alternative pathway for nucleophilic substitution on aryl halides is the elimination-addition (benzyne) mechanism . This mechanism becomes relevant in the presence of very strong bases, such as sodium amide (NaNH₂). chemistrysteps.com It involves the elimination of HX to form a highly reactive benzyne (B1209423) intermediate, followed by the addition of the nucleophile. For this mechanism, the leaving group ability follows the expected trend of I > Br > Cl > F, making aryl iodides good substrates. chemistrysteps.com
Intramolecular Cyclization and Rearrangement Reactions
The structure of this compound, with its adjacent amino and iodo groups, provides potential for intramolecular reactions to form new heterocyclic systems. Such reactions typically require the introduction of a suitable side chain that can act as an internal reaction partner.
Intramolecular Cyclization: If the amino group is first functionalized with a chain containing a nucleophilic or electrophilic center, intramolecular cyclization can occur. For instance, acylation with a molecule containing a terminal alkyne, followed by an intramolecular Sonogashira coupling, could lead to the formation of a new fused ring system. Similarly, N-alkylation with a suitable tether could enable the amino group or a derivative to act as an internal nucleophile, potentially displacing the iodine via an intramolecular SNAr reaction to form a new ring. Iodine itself can mediate intramolecular electrophilic cyclizations under certain conditions. organic-chemistry.org
Rearrangement Reactions: Intramolecular rearrangement reactions are also a possibility for derivatives of this compound. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. dalalinstitute.com In a generalized Smiles rearrangement, a suitable substrate with two aromatic rings linked by a heteroatom bridge (X-Z) undergoes rearrangement where the Z-aryl bond is cleaved and a new X-aryl bond is formed. While not directly applicable to the parent compound, appropriately designed derivatives could potentially undergo such transformations.
Theoretical and Computational Studies of Reactivity
Theoretical and computational chemistry have emerged as indispensable tools for understanding the intricate details of chemical reactivity. In the context of this compound, computational studies, primarily employing Density Functional Theory (DFT), provide profound insights into its electronic structure and the mechanistic pathways it undertakes in chemical reactions. These studies are crucial for rationalizing experimental observations and predicting new chemical transformations.
While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, mechanistic pathways can be inferred from studies on analogous halo-substituted and amino-substituted isoquinolines and related heterocyclic systems. The primary reactive sites of this compound are the C-I bond, the amino group, and the isoquinoline ring system itself.
Computational investigations into similar systems suggest that reactions involving the C-I bond, such as nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, are highly plausible. In an SNAr mechanism, the reaction would proceed through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate, and thus the reaction rate, is influenced by the electronic nature of the substituents on the isoquinoline ring. The amino group at the 3-position, being an electron-donating group, would generally be expected to decrease the electrophilicity of the isoquinoline ring, potentially slowing down a classical SNAr reaction. However, its ability to stabilize a positive charge could be relevant in other mechanistic pathways.
For transition-metal-catalyzed reactions, computational studies on related aryl halides have elucidated detailed catalytic cycles, often involving oxidative addition, transmetalation, and reductive elimination steps. The iodine atom at the 4-position of this compound makes it a suitable substrate for such transformations. Theoretical calculations can model the energy profiles of these catalytic cycles, identify the rate-determining step, and explain the regio- and stereoselectivity of the reaction.
The electronic structure of this compound dictates its intrinsic reactivity. DFT calculations are instrumental in characterizing this structure by determining key parameters such as molecular orbital energies, charge distributions, and electrostatic potentials. Although specific data for this compound is scarce, analysis of the parent isoquinoline molecule and related substituted derivatives provides a strong basis for understanding its electronic properties.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include the HOMO-LUMO gap (ΔE), ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and global softness (S). A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For isoquinoline, the calculated energy gap is approximately 3.78 eV. tandfonline.com The substituents in this compound would modulate this value.
Table 1: Calculated Electronic Properties of Isoquinoline (Reference Molecule)
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -5.581 eV | tandfonline.com |
| LUMO Energy | 1.801 eV | tandfonline.com |
| Energy Gap (ΔE) | 3.78 eV | tandfonline.com |
| Dipole Moment | 2.004 D | tandfonline.com |
This data is for the parent isoquinoline molecule and serves as a baseline for understanding the electronic properties of its derivatives.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would likely show negative potential (red regions) around the nitrogen atom of the isoquinoline ring and the amino group, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and potentially near the iodine atom (the σ-hole concept), suggesting sites for nucleophilic interaction.
Derivatization and Functionalization Strategies
Chemical Modifications of the Amine Functionality
The primary amino group at the C-3 position is a key site for introducing structural diversity. Standard transformations of primary amines can be readily applied to modify the isoquinoline (B145761) core, enabling the attachment of a wide array of functional groups.
The nucleophilic nature of the 3-amino group allows for straightforward acylation, alkylation, and silylation reactions. These modifications are fundamental for altering the electronic properties of the molecule or for installing protecting groups.
Acylation: The reaction of the amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (activated in situ) yields the corresponding amides. organic-chemistry.org This transformation is often used to introduce a variety of substituents and is a common strategy in the derivatization of amine-containing compounds. chemrxiv.org For instance, reacting the amine with dimethylaminoacetyl chloride can tag the molecule with a tertiary amine tail. chemrxiv.org
Alkylation: Direct alkylation with alkyl halides can be challenging due to the tendency for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. google.com However, under controlled conditions or through indirect methods like reductive amination, alkyl groups can be introduced. google.com The reaction of an amine with an alkyl halide proceeds via an SN2 mechanism. google.com
Silylation: The amine functionality can be protected or modified by the introduction of a silyl (B83357) group. Silylating agents like hexamethyldisilazane (B44280) (HMDS) or trimethylsilylimidazole react with the primary amine to form a silylated amine, which can be useful for increasing solubility in organic solvents or for temporarily masking the amine's reactivity during subsequent synthetic steps. nobelprize.org
| Modification Type | Reagent Class | Example Reagent | Resulting Functional Group |
| Acylation | Acyl Halides | Acetyl chloride | Amide |
| Carboxylic Anhydrides | Acetic anhydride (B1165640) | Amide | |
| Activated Carboxylic Acids | Benzoic acid + HATU | Amide | |
| Alkylation | Alkyl Halides | Methyl iodide | Secondary/Tertiary Amine |
| Silylation | Silyl Halides | Trimethylsilyl (B98337) chloride (TMSCl) | Silylamine |
| Silylamines/Silazanes | Hexamethyldisilazane (HMDS) | Silylamine |
The primary amine of 4-iodoisoquinolin-3-amine reacts with aldehydes or ketones in the presence of an acid catalyst to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. nih.gov The pH must be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to promote the dehydration step. nih.gov This reaction provides a pathway to link the isoquinoline core to a wide variety of other molecular scaffolds. These imine derivatives can be subsequently reduced to form stable secondary amines. youtube.com
| Carbonyl Compound | Product Type |
| Benzaldehyde | N-benzylidene-4-iodoisoquinolin-3-amine |
| Acetone | N-(propan-2-ylidene)-4-iodoisoquinolin-3-amine |
| Cyclohexanone | N-cyclohexylidene-4-iodoisoquinolin-3-amine |
Achieving selective mono- or di-alkylation of primary amines can be difficult with direct alkylation methods due to the increasing nucleophilicity of the products, which leads to mixtures of mono-, di-, and even tri-alkylated products. google.com A more controlled and widely used strategy is reductive amination. youtube.com In this two-step, one-pot process, the amine first reacts with an aldehyde or ketone to form an imine intermediate, as described previously. The imine is then reduced in situ using a mild reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the corresponding secondary or tertiary amine. acs.org By choosing the appropriate carbonyl compound and controlling the stoichiometry, this method allows for the highly selective synthesis of mono- and di-alkylated derivatives.
Functionalization at the Iodine Position
The iodine atom at the C-4 position is an excellent leaving group and a key handle for introducing a vast range of substituents onto the isoquinoline ring, primarily through transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-4 position of the isoquinoline nucleus.
Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is exceptionally versatile, tolerates a wide variety of functional groups, and allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups. The catalytic cycle consists of three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. nobelprize.org
Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.govresearchgate.net This reaction is highly efficient for the formation of C(sp2)–C(sp) bonds, leading to the synthesis of 4-alkynylisoquinoline derivatives. wikipedia.org The reaction proceeds under mild conditions and is a cornerstone for the synthesis of conjugated enynes and arylalkynes. nih.govwikipedia.org
| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 4-Arylisoquinoline |
| Alkylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Alkylisoquinoline | |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) (NEt₃) | 4-Alkynylisoquinoline |
Beyond carbon-carbon bonds, the iodine at C-4 can be replaced with various heteroatoms through other cross-coupling methodologies, enabling the synthesis of derivatives containing C-N, C-O, and C-S bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. nih.gov It allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. beilstein-journals.org The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂) with a specialized phosphine (B1218219) ligand (e.g., X-Phos, BINAP) and a strong base like sodium tert-butoxide. organic-chemistry.orgwikipedia.org This strategy can be used to synthesize 4-amino, 4-anilino, or other N-substituted derivatives of the parent isoquinoline.
Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming bonds between aryl halides and heteroatom nucleophiles. While traditionally requiring harsh conditions, modern protocols with soluble copper catalysts and ligands have made it more practical. This reaction is particularly useful for:
C-O Bond Formation: Coupling with alcohols or phenols to produce aryl ethers.
C-S Bond Formation: Coupling with thiols to yield aryl thioethers.
C-N Bond Formation (Goldberg Reaction): Coupling with amines and amides, offering an alternative to the Buchwald-Hartwig reaction.
| Reaction Name | Nucleophile | Catalyst System | Product Type |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / Phosphine Ligand | 4-(Substituted)aminoisoquinoline |
| Ullmann Condensation (C-O) | Alcohol / Phenol | CuI / Ligand (e.g., phenanthroline) | 4-Alkoxy/Aryloxyisoquinoline |
| Ullmann Condensation (C-S) | Thiol | CuI / Ligand | 4-(Alkyl/Aryl)thioisoquinoline |
| Ullmann Condensation (C-N) | Amine / Amide | CuI / Ligand | 4-(Substituted)aminoisoquinoline |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a comprehensive structural assignment of 4-Iodoisoquinolin-3-amine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a combination of advanced NMR experiments is necessary.
¹H NMR Spectroscopy: This fundamental experiment would provide information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
¹³C NMR Spectroscopy: This experiment reveals the number of unique carbon atoms in the molecule.
Correlation Spectroscopy (COSY): A 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing the connectivity of adjacent protons in the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can help to determine the three-dimensional structure and confirm assignments.
¹⁵N NMR Spectroscopy: Given the presence of two nitrogen atoms in the isoquinoline (B145761) ring and the amine group, ¹⁵N NMR could provide valuable information about their electronic environments. HMBC experiments correlating ¹H and ¹⁵N nuclei would be particularly insightful.
The analysis of chemical shifts (δ) and coupling constants (J) from the NMR spectra is fundamental to the structural elucidation of this compound.
Chemical Shifts: The position of a signal in an NMR spectrum is indicative of the electronic environment of the nucleus. For the aromatic protons and carbons of the isoquinoline core, their chemical shifts would be influenced by the electron-withdrawing effect of the nitrogen atom and the electron-donating effect of the amine group, as well as the anisotropic effect of the iodine atom.
Coupling Constants: The splitting of NMR signals arises from the interaction of neighboring nuclear spins. The magnitude of the coupling constant provides information about the number of bonds separating the coupled nuclei and, in the case of aromatic systems, the relative positions of the protons (ortho, meta, para coupling).
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be necessary for a definitive assignment.
| Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1 | CH | 8.5 - 9.0 | 145 - 155 |
| 4 | C-I | - | 90 - 100 |
| 5 | CH | 7.5 - 8.0 | 125 - 130 |
| 6 | CH | 7.2 - 7.7 | 120 - 125 |
| 7 | CH | 7.2 - 7.7 | 120 - 125 |
| 8 | CH | 7.8 - 8.3 | 125 - 130 |
| 4a | C | - | 130 - 135 |
| 8a | C | - | 135 - 140 |
| 3 | C-NH₂ | - | 150 - 160 |
| NH₂ | NH₂ | 4.0 - 6.0 (broad) | - |
Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule. This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the compound.
A hypothetical HRMS data table is shown below.
| Ion Type | Calculated m/z | Measured m/z |
| [M+H]⁺ | 270.9783 | To be determined experimentally |
Note: The calculated m/z is for the protonated molecule C₉H₈IN₂⁺.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, characteristic fragmentation pathways would likely involve the loss of the iodine atom, the amine group, or cleavage of the isoquinoline ring system.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules. In the context of this compound, ESI would be an appropriate method to generate protonated molecules ([M+H]⁺) with minimal fragmentation in the ion source, allowing for the clear determination of the molecular weight.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its primary amine (-NH₂) group and the aromatic isoquinoline core.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | Isoquinoline Ring | 3100 - 3000 | Medium-Weak |
| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |
| Aromatic C=C & C=N Stretch | Isoquinoline Ring | 1620 - 1450 | Medium-Strong |
| C-N Stretch | Aryl-Amine | 1335 - 1250 | Strong |
This table presents predicted data based on characteristic vibrational frequencies of related functional groups and molecular structures.
The N-H stretching vibrations typically appear as two sharp to medium peaks in the 3500-3300 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹. The aromatic C=C and C=N bonds of the isoquinoline skeleton will produce a series of sharp absorptions in the fingerprint region (1620-1450 cm⁻¹), while the strong C-N stretching band associated with the aryl amine is anticipated in the 1335-1250 cm⁻¹ range. The carbon-iodine (C-I) bond stretch is expected at lower frequencies, typically between 600 and 500 cm⁻¹.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state conformation and packing.
As of this writing, a specific crystal structure for this compound has not been deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC). However, analysis of related isoquinoline derivatives provides insight into the structural features that would be expected. researchgate.netmdpi.com
A crystallographic analysis of this compound would be expected to reveal:
Planarity: The fused aromatic rings of the isoquinoline core would be largely planar.
Bond Geometries: Precise measurements of the C-C, C-N, C-H, and C-I bond lengths and the angles between them, confirming the molecular geometry.
Intermolecular Interactions: The presence of the amine group suggests that hydrogen bonding would be a dominant intermolecular force in the crystal lattice, likely involving the amine hydrogens as donors and the nitrogen atoms (from the amine or the isoquinoline ring) as acceptors. These interactions dictate how the molecules pack together in the solid state.
Conformation: The orientation of the iodine atom and the amine group relative to the isoquinoline ring would be definitively established.
This detailed structural information is invaluable for computational chemistry studies, understanding structure-activity relationships, and predicting physical properties.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound, ensuring its purity and identifying any potential impurities from the synthesis process.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this type of aromatic amine.
While a specific monograph method for this compound is not published, a suitable analytical method can be designed based on established procedures for other isoquinoline derivatives. elsevierpure.comresearchgate.netmdpi.com The method would effectively separate the main compound from starting materials, intermediates, or by-products. A patent for a related compound mentions the use of flash column chromatography with a hexane-ethyl acetate (B1210297) gradient for purification, demonstrating the amenability of such compounds to chromatographic separation. google.com
Proposed RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or Ammonium (B1175870) Acetate buffer) | Polar eluent system; acid or buffer improves peak shape and reproducibility. |
| Elution Mode | Isocratic or Gradient | Gradient elution provides better resolution for complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV Spectrophotometry (e.g., at 254 nm or 262 nm) | The aromatic isoquinoline core provides strong UV absorbance for sensitive detection. mdpi.com |
| Column Temperature | 25 - 30 °C | Controlled temperature ensures reproducible retention times. |
This method allows for the accurate quantitation of this compound and the detection of impurities at very low levels.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively high molecular weight and polarity of this compound, it is expected to have low volatility, making direct analysis by GC challenging.
To overcome this limitation, derivatization is typically employed. The primary amine group can be converted into a less polar, more volatile derivative through reactions such as silylation (e.g., with BSTFA to form a trimethylsilyl (B98337) derivative) or acylation. This process makes the compound suitable for GC analysis.
The subsequent GC analysis, often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, can then be performed. A halogen-specific detector (XSD) could also be highly effective, providing selective detection of the iodine-containing molecule against a complex sample matrix. nih.gov
Hypothetical GC Method Parameters for a Derivatized Analyte
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Creates a volatile trimethylsilyl (-Si(CH₃)₃) derivative of the amine. |
| Column | Capillary column (e.g., DB-5ms, HP-5) | Standard nonpolar or medium-polarity column for general-purpose separation. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points and column interactions. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantitation; MS for structural confirmation. |
This approach would be particularly useful for detecting and quantifying trace amounts of this compound in specific sample matrices where its volatility can be appropriately modified.
Advanced Synthetic Applications
Utilization in Complex Polycyclic Aromatic Nitrogen Heterocycle Synthesis
While specific, large-scale syntheses of complex polycyclic aromatic nitrogen heterocycles originating directly from 4-iodoisoquinolin-3-amine are not extensively documented in dedicated studies, its structure is ideally suited for such applications. The presence of both a C-I bond and an N-H bond on adjacent positions of the heteroaromatic core provides two orthogonal reaction sites for intramolecular and intermolecular cyclization strategies, particularly through transition-metal catalysis.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, allowing for the annulation of additional rings onto the isoquinoline (B145761) scaffold. The iodine atom at the C4 position is a prime substrate for a range of coupling reactions, while the amino group at C3 can participate in cyclization or serve as a directing group. These reactions can be employed in a domino or sequential fashion to rapidly build molecular complexity. For instance, methods involving palladium-catalyzed C-H/N-H coupling have been developed for the formation of five- and six-membered heterocycles. nih.gov Similarly, cascade reactions involving aminopalladation and carbopalladation are effective for constructing tricyclic nitrogen heterocycles. nih.gov
The potential of this compound in these established synthetic strategies is significant. By choosing appropriate coupling partners, a diverse array of fused heterocyclic systems can be accessed.
Table 1: Potential Palladium-Catalyzed Reactions for Polycycle Synthesis
| Reaction Type | Coupling Partner for C4-Iodo Group | Potential Fused Ring System | Description |
|---|---|---|---|
| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Fused quinolines, phenanthrolines | Forms a new C-C bond, extending the aromatic system. |
| Sonogashira Coupling | Terminal alkynes | Pyrido[4,3-c]carbazoles (after cyclization) | Introduces an alkyne, which can undergo subsequent intramolecular cyclization onto the amino group or adjacent positions. |
| Buchwald-Hartwig Amination | Not applicable for C-N ring fusion here, but the amino group can participate in cyclization with a tethered halide/triflate. | Fused pyrazines, diazepines | The existing amino group can act as the nucleophile in an intramolecular C-N coupling reaction. |
These potential applications position this compound as a promising precursor for novel, complex N-heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Role as a Precursor in Natural Product Synthesis and Analogues
The isoquinoline motif is a core component of numerous biologically active natural products. The functional handles on this compound make it an attractive starting material for the synthesis of novel analogues of these complex molecules, allowing for the exploration of structure-activity relationships (SAR).
Cortistatin A Analogues
The cortistatins are a family of marine-derived steroidal alkaloids that exhibit potent and selective anti-angiogenic activity. rsc.org A key structural feature of the most potent members, such as Cortistatin A, is an isoquinoline ring attached to the D-ring of the steroid core. nih.gov Total syntheses of Cortistatin A have installed this side chain using methods like Stille or Suzuki coupling, or by addition of a 7-lithioisoquinoline intermediate. nih.govnih.govorganic-chemistry.org
It is crucial to note that the isoquinoline in naturally occurring Cortistatin A is attached to the steroid core via its C7 position. Therefore, this compound is not a direct precursor for the synthesis of the natural product itself. However, it serves as an excellent starting point for creating novel, unnatural analogues of Cortistatin A. By using this compound in coupling reactions, the isoquinoline moiety can be attached to the steroidal core via the C4 position. This would generate analogues with a different spatial orientation of the nitrogen heterocycle, which could lead to altered biological activity and provide valuable insights into the pharmacophore of the cortistatin family. The amino group at the C3 position offers an additional site for modification, further expanding the diversity of accessible analogues.
Table 2: Comparison of Isoquinoline Fragments for Cortistatin Synthesis
| Feature | Fragment in Natural Cortistatin A | Fragment from this compound | Implication for Analogue Synthesis |
|---|---|---|---|
| Attachment Point | C7 | C4 | Creates novel analogues with altered geometry for SAR studies. |
| Substitution | Unsubstituted (in Cortistatin A) | 3-Amino | Introduces a polar, hydrogen-bond-donating group that can be further functionalized. |
| Synthetic Handle | 7-Bromo, 7-stannane, or generated 7-lithio species | 4-Iodo | The highly reactive C-I bond is ideal for efficient cross-coupling reactions (e.g., Suzuki, Stille). |
The synthesis of tryptophan analogues using this compound is not a documented application, as the core structures are significantly different.
Development of Fluorescent Probes and Chemical Tools for Spectroscopy
Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes. The design of these probes often relies on a scaffold that combines a fluorophore with a recognition element and a reactive group for conjugation. Quinoline and its derivatives are well-known for their fluorescent properties and are frequently used as core structures in such probes. nih.gov
This compound possesses the key features of a versatile scaffold for fluorescent probe development. The 3-aminoisoquinoline core can serve as a potent fluorophore whose emission properties are sensitive to the local environment. A relevant parallel is the development of fluorogenic probes based on the reduction of a weakly fluorescent azide to a highly fluorescent amine, a strategy that has been successfully applied to the cinnoline heterocycle. nih.govnih.gov The amino group of this compound can similarly act as an electron-donating group that modulates the photophysical properties of the aromatic system.
The iodine atom at the C4 position is a critical synthetic handle. It allows for the straightforward introduction of various functionalities via robust and high-yielding palladium-catalyzed cross-coupling reactions. This enables the attachment of:
Recognition Moieties: Groups that specifically bind to a target analyte (e.g., an enzyme, a metal ion, or a specific nucleic acid sequence).
Modulating Groups: Groups that can alter the fluorescence properties (e.g., wavelength, quantum yield, lifetime) upon interaction with the target.
Bioconjugation Linkers: Groups that facilitate covalent attachment to biomolecules like proteins or antibodies.
Table 3: Design Principles for a Fluorescent Probe Based on this compound
| Component | Function | Implementation using this compound |
|---|---|---|
| Fluorophore | Emits light upon excitation | The 3-aminoisoquinoline core itself. Its fluorescence can be tuned by further substitution. |
| Recognition Unit | Binds to the target analyte | Attached at the C4 position via Suzuki, Sonogashira, or other coupling reactions. |
| Signaling Mechanism | Translates binding into a change in fluorescence | Can be based on Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), or modulation of the amino group's electronic environment. |
| Synthetic Handle | Allows for facile assembly of the probe | The C4-Iodo bond provides a versatile site for chemical modification. |
This modular design approach allows for the rational development of a wide range of chemical tools for spectroscopy and bioimaging based on the this compound scaffold.
Applications in Asymmetric Synthesis of Chiral Amines and Derivatives
Chiral amines and their derivatives are ubiquitous in pharmaceuticals and natural products, making their enantioselective synthesis a central goal in organic chemistry. mdpi.com Asymmetric synthesis often relies on the use of chiral catalysts or ligands to control the stereochemical outcome of a reaction. While this compound is itself an achiral molecule, its unique bifunctional nature makes it an excellent starting material for the construction of novel chiral ligands and auxiliaries.
The development of new chiral ligands is critical for advancing asymmetric catalysis. mdpi.com The this compound scaffold offers a rigid heterocyclic backbone with two distinct points for functionalization: the amino group and the iodo group. This allows for the synthesis of bidentate ligands (e.g., P,N or N,N ligands) where the stereocenter can be introduced on a substituent. For example, the amino group can be acylated or alkylated with a chiral moiety, and the iodo group can be replaced with a phosphine (B1218219) group via a coupling reaction. Such ligands could be applied in a variety of metal-catalyzed asymmetric transformations, including hydrogenation, allylation, or cross-coupling reactions. nih.gov
Table 4: Hypothetical Synthesis of a Chiral P,N-Ligand from this compound
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | Chiral Acylation | Chiral carboxylic acid chloride (e.g., (S)-Naproxen chloride), Base | Introduce a chiral element and convert the amine to a stable amide. |
| 2 | Phosphination | Diphenylphosphine, Palladium catalyst, Base | Replace the iodine atom with a diphenylphosphino group via a P-C coupling reaction. |
| 3 | Amide Reduction (Optional) | Reducing agent (e.g., BH₃·THF) | Reduce the amide to a secondary amine, creating a chiral center adjacent to the nitrogen. |
The resulting molecule would be a novel P,N-ligand, combining a hard nitrogen donor and a soft phosphine donor on a rigid isoquinoline backbone. The steric and electronic properties of such a ligand could be fine-tuned by modifying the chiral group and the phosphine substituents, offering a new platform for the discovery of efficient asymmetric catalysts.
Design and Synthesis of Advanced Organic Materials and Photofunctional Derivatives
The search for new organic materials with tailored electronic and photophysical properties is a driving force in materials science, with applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and sensors. Fused aromatic nitrogen heterocycles are a prominent class of compounds used in these fields due to their inherent properties. nih.gov
This compound serves as a valuable building block for such materials for several reasons:
Rigid Aromatic Core: The planar isoquinoline system promotes π-π stacking interactions, which are crucial for charge transport in organic semiconductors.
Electron-Donating Group: The amino group at the C3 position is a strong electron donor, which can be used to tune the HOMO-LUMO energy levels of the molecule and enhance luminescence properties.
Synthetic Versatility: The iodine atom at C4 is a key functional group for extending the π-conjugated system. Through iterative cross-coupling reactions (e.g., Suzuki or Stille), the isoquinoline core can be linked to other aromatic or heteroaromatic units to build up oligomers or polymers with desired electronic properties.
By coupling this compound with various aromatic boronic acids or stannanes, a library of extended π-systems can be synthesized. The resulting materials could be investigated for their potential as hole-transport materials, emissive materials in OLEDs, or as components in dye-sensitized solar cells. The presence of the amino group also provides a site for attaching solubilizing groups or other functional moieties to fine-tune the material's processing and performance characteristics. The combination of a tunable electronic structure and synthetic accessibility makes this compound a promising platform for the design and synthesis of next-generation photofunctional organic materials.
Future Perspectives in 4 Iodoisoquinolin 3 Amine Research
Innovations in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in the design of synthetic routes, aiming to minimize environmental impact and enhance efficiency. zenodo.org Future research into the synthesis of 4-Iodoisoquinolin-3-amine and its derivatives is expected to focus on the development of more sustainable methods. Traditional synthetic approaches often rely on harsh conditions and stoichiometric reagents. mdpi.com Emerging strategies, however, are likely to incorporate catalytic systems and milder reaction conditions.
One promising avenue is the use of microwave-assisted organic synthesis. This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including substituted isoquinolines. organic-chemistry.org The application of microwave irradiation to key steps in the synthesis of this compound could lead to more energy-efficient and rapid production.
| Green Chemistry Principle | Potential Application in this compound Synthesis |
| Atom Economy | Development of addition and cycloaddition reactions that incorporate all atoms from the starting materials into the final product. |
| Use of Catalysis | Employment of transition metal or organocatalysts to enable reactions with high selectivity and efficiency under mild conditions. |
| Benign Solvents | Replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. |
| Energy Efficiency | Utilization of microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption compared to conventional heating. |
Advancements in Chemo- and Regioselective Functionalization Techniques
The ability to selectively modify specific positions of the this compound scaffold is crucial for creating a diverse library of derivatives for biological screening and materials science applications. The inherent reactivity differences between the amino group, the carbon-iodine bond, and the C-H bonds of the isoquinoline (B145761) ring offer numerous opportunities for selective functionalization.
Transition metal-catalyzed cross-coupling reactions are expected to play a central role in the derivatization of the C4-position. The iodine atom serves as an excellent leaving group for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, alkynyl, and amino substituents, respectively. Future research will likely focus on developing more robust and versatile catalytic systems that can tolerate a wider range of functional groups and proceed under milder conditions.
Moreover, the regioselective functionalization of the isoquinoline core through C-H activation is a rapidly advancing field. mdpi.com This approach avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. mdpi.com Future studies may explore the directed C-H functionalization of this compound, where the existing amino or iodo groups direct a catalyst to a specific C-H bond on the heterocyclic ring system.
| Functionalization Site | Potential Reaction Type | Introduced Moiety |
| C4-Position (via C-I bond) | Suzuki Coupling | Aryl, Heteroaryl |
| Sonogashira Coupling | Alkynyl | |
| Buchwald-Hartwig Amination | Substituted Amines | |
| N3-Position (Amino Group) | Acylation, Sulfonylation | Amides, Sulfonamides |
| Reductive Amination | Substituted Amines | |
| Isoquinoline Core (C-H bonds) | Directed C-H Activation | Aryl, Alkyl, etc. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. acs.org The integration of flow chemistry into the synthesis and derivatization of this compound could lead to more efficient, scalable, and reproducible processes.
For instance, hazardous or unstable intermediates can be generated and consumed in situ within a flow reactor, minimizing the risks associated with their accumulation. uc.pt This could be particularly beneficial for reactions involving energetic reagents or intermediates that may be required for certain functionalization pathways of the isoquinoline ring.
Furthermore, the coupling of flow reactors with automated systems for reaction optimization and purification can accelerate the discovery of new derivatives. acs.org High-throughput experimentation in flow allows for the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading) to identify optimal parameters. This automated approach can significantly shorten the timeline for developing extensive libraries of this compound analogs.
Exploration of Novel Reactivity Patterns
Beyond established synthetic transformations, future research will likely uncover novel reactivity patterns for this compound. The interplay between the electron-donating amino group and the electron-withdrawing iodo group, along with the aromatic isoquinoline system, may give rise to unique chemical behaviors.
For example, the potential for intramolecular cyclization reactions, where the amino group or a derivative thereof reacts with a substituent introduced at the C4-position, could lead to the formation of novel fused heterocyclic systems. Additionally, the exploration of photochemical or electrochemical methods could unlock new reaction pathways that are not accessible through traditional thermal methods.
Investigations into the deconstruction and rearrangement of the isoquinoline ring system, initiated by specific reagents or catalysts, could also provide access to completely new molecular scaffolds. rsc.org
Computational Design of New Reactions and Derivatives
Computational chemistry and in silico drug design are becoming indispensable tools in modern chemical research. mdpi.comnih.gov These methods can be employed to predict the reactivity of this compound, design novel derivatives with desired properties, and elucidate reaction mechanisms.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic or nucleophilic attack. This information can guide the development of new regioselective functionalization strategies. nih.gov
Furthermore, virtual screening and molecular docking studies can be used to design libraries of this compound derivatives with high predicted binding affinity for specific biological targets. nih.gov This computational pre-screening can help to prioritize synthetic efforts and increase the efficiency of the drug discovery process. The design of new analogs through in silico methods is a growing area of research for various heterocyclic compounds. mdpi.com
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, and calculation of spectroscopic properties. |
| Molecular Docking | Virtual screening of derivative libraries against biological targets to identify potential lead compounds. samipubco.com |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate the chemical structure of derivatives with their biological activity. |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of this compound derivatives when bound to a biological target. |
Q & A
What are the optimized synthetic routes for 4-Iodoisoquinolin-3-amine, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound can be approached via the Friedländer reaction, which is effective for constructing isoquinoline scaffolds. For example, 2-(3,4-Dihydroisoquinolin-1-yl)anilines can serve as precursors, with iodine introduced through electrophilic substitution or via post-cyclization halogenation. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Lewis acids like ZnCl₂) critically affect yield and purity. Optimizing stoichiometry of the iodinating agent (e.g., N-iodosuccinimide) and reaction time (12–24 hours) minimizes byproducts like diiodinated derivatives .
Advanced Consideration : For regioselective iodination, directing groups (e.g., amino or methoxy substituents) can be employed to control iodine positioning. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Basic Research Question
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. In ¹H NMR, the aromatic protons adjacent to the iodine substituent exhibit deshielding (δ 7.8–8.5 ppm), while the amine proton appears as a broad singlet (δ 5.5–6.0 ppm). ¹³C NMR confirms the iodine’s electron-withdrawing effect via downfield shifts of adjacent carbons (C-4: δ 140–145 ppm). HRMS should show the molecular ion peak ([M+H]⁺) at m/z 285.96 (C₉H₈IN₂⁺) .
Advanced Consideration : For structural ambiguity, 2D NMR (COSY, HSQC) resolves coupling patterns, while X-ray crystallography provides definitive confirmation of iodine positioning and hydrogen bonding interactions with the amine group .
How does the iodine substituent in this compound influence its reactivity and potential as a precursor in medicinal chemistry?
Advanced Research Question
The iodine atom enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). For example, palladium-catalyzed coupling with boronic acids can introduce aryl/heteroaryl groups at the C-4 position, enabling structure-activity relationship (SAR) studies. The iodine’s steric and electronic effects also modulate binding to biological targets (e.g., kinase inhibitors), with halogen bonding potential improving affinity .
Methodological Insight : To assess reactivity, conduct kinetic studies under varying catalytic conditions (Pd(PPh₃)₄ vs. XPhos ligands) and monitor substituent effects on coupling efficiency .
What strategies can resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Discrepancies in biological data (e.g., anti-cancer IC₅₀ values) often stem from variations in assay conditions (cell line specificity, serum concentration) or compound purity. To address this:
Standardize Assays : Use established cell lines (e.g., MCF-7 for breast cancer) with controlled serum-free conditions.
Purity Verification : Employ HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.
Mechanistic Validation : Compare results across orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) .
Case Study : Inconsistent neuroprotective effects may arise from differential blood-brain barrier penetration, which can be quantified via LC-MS/MS in murine models .
How can computational modeling predict the interaction of this compound with biological targets?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential, identifying reactive sites for docking studies. Molecular dynamics simulations (AMBER or CHARMM force fields) model binding to targets like DNA topoisomerases or kinases. Key parameters include binding free energy (ΔG) and hydrogen bond occupancy. For example, the iodine’s van der Waals interactions with hydrophobic enzyme pockets enhance binding stability .
Validation : Compare computational predictions with experimental SPR (Surface Plasmon Resonance) data to refine force field parameters .
What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?
Advanced Research Question
Scale-up challenges include exothermic iodination reactions and purification bottlenecks. Solutions:
- Flow Chemistry : Continuous flow reactors improve heat dissipation during iodination.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste.
- Crystallization Optimization : Use anti-solvent (water) addition rates controlled via PAT (Process Analytical Technology) to ensure consistent crystal size .
How does the electronic nature of this compound influence its photophysical properties?
Advanced Research Question
The heavy atom effect of iodine increases spin-orbit coupling, enhancing intersystem crossing for potential applications in photodynamic therapy. UV-Vis spectroscopy (λₐᵦₛ ~320 nm) and fluorescence quenching studies confirm this behavior. Time-resolved spectroscopy (nanosecond resolution) quantifies triplet-state lifetimes, which correlate with singlet oxygen generation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
